Molybdenum(II) acetylacetonate
CAS No.:
Cat. No.: VC13527248
Molecular Formula: C10H14MoO6
Molecular Weight: 326.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14MoO6 |
|---|---|
| Molecular Weight | 326.16 g/mol |
| IUPAC Name | dioxomolybdenum(2+);(Z)-4-oxopent-2-en-2-olate |
| Standard InChI | InChI=1S/2C5H8O2.Mo.2O/c2*1-4(6)3-5(2)7;;;/h2*3,6H,1-2H3;;;/q;;+2;;/p-2/b2*4-3-;;; |
| Standard InChI Key | SKMUJBBRXZPAJY-VGKOASNMSA-L |
| Isomeric SMILES | C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].O=[Mo+2]=O |
| SMILES | CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O=[Mo+2]=O |
| Canonical SMILES | CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O=[Mo+2]=O |
Introduction
Chemical Identity and Oxidation State Considerations
Molybdenum acetylacetonates exist across multiple oxidation states, with Mo(III) and Mo(VI) complexes being extensively documented . The hypothetical Mo(II) acetylacetonate, formulated as Mo(acac)₂, would feature a molybdenum center in the +2 oxidation state coordinated by two bidentate acetylacetonate ligands. Unlike the well-characterized Mo(II) acetate (Mo₂(O₂CCH₃)₄), which exhibits a metal-metal quadruple bond , Mo(II) acetylacetonate would likely adopt a mononuclear structure due to the steric and electronic effects of the bulkier acac ligands.
Key Challenges in Characterization:
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No direct crystallographic or spectroscopic data for Mo(II) acetylacetonate exists in the provided sources.
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Synthesis routes for Mo(II) complexes typically involve reductive conditions or ligand substitution reactions starting from higher oxidation states .
Synthetic Pathways and Reaction Dynamics
Lessons from Mo(III) Acetylacetonate Synthesis
The patent by Larson et al. (US3320294A) details the synthesis of Mo(III) acetylacetonate ([Mo(acac)₃]) via the reaction of molybdenum hexacarbonyl (Mo(CO)₆) with acetylacetone under inert atmosphere . Critical parameters include:
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Mo(CO)₆ Concentration | 0.05–0.10 mol/mol acetylacetone | Maximizes solubility and reaction efficiency |
| Temperature | 100–160°C | Prevents sublimation of Mo(CO)₆ |
| Reaction Time | Until sublimation ceases | Ensures complete conversion |
For Mo(II) acetylacetonate, analogous methods might require reducing agents or modified ligands to stabilize the lower oxidation state. For example, Mo(II) acetate is synthesized by reacting Mo(CO)₆ with acetic acid, which simultaneously oxidizes Mo(0) to Mo(II) . Adapting this to acetylacetone would necessitate careful control of reaction stoichiometry and atmosphere.
Hypothetical Synthesis of Mo(II) Acetylacetonate
A proposed pathway involves:
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Reductive Ligand Substitution:
Potential reducing agents include hydrogen gas or metal hydrides.
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Solvent Effects: Polar aprotic solvents (e.g., THF) may stabilize intermediate species.
Structural and Bonding Features
Comparison with Mo(II) Acetate
Mo₂(O₂CCH₃)₄ adopts a Chinese lantern structure with a Mo≡Mo quadruple bond (bond order 4) :
| Property | Mo₂(O₂CCH₃)₄ | Hypothetical Mo(acac)₂ |
|---|---|---|
| Mo–Mo Distance | 2.0934 Å | Likely >3 Å (mononuclear) |
| Bond Order | 4 (σ²π⁴δ²) | 0 (no metal-metal bond) |
| Coordination Geometry | Paddlewheel dinuclear | Octahedral or square planar |
The bulkier acac ligands in Mo(acac)₂ would preclude dinuclear formation, favoring a monomeric structure with possible π-backbonding to the acetylacetonate’s keto groups.
Electronic Configuration and Magnetism
Mo(II) (d⁴ configuration) in an octahedral field would exhibit a high-spin state (t₂g⁴e_g⁰) with two unpaired electrons, rendering the compound paramagnetic. This contrasts with diamagnetic Mo(III) acetylacetonate (d³, low-spin) .
Challenges and Future Directions
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Synthesis Optimization: Developing air-free techniques to isolate Mo(II) acetylacetonate.
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Spectroscopic Characterization: UV-Vis, EPR, and XAS studies to confirm oxidation state and geometry.
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Computational Modeling: DFT calculations to predict Mo–acac bonding parameters.
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